Cas no 122503-02-0 (5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol)

5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- <br>5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thi ol
- CS-0360510
- H23156
- CHEMBL1309997
- SR-01000217902
- SMR000229530
- HMS2700I13
- 3-(benzotriazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
- AKOS002659331
- 3H-1,2,4-Triazole-3-thione,5-(1H-benzotriazol-1-ylmethyl)-2,4-dihydro-4-phenyl-
- STL272769
- 5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- LS-01405
- SR-01000217902-1
- 5-(1H-benzotriazol-1-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- STK502811
- MLS000700708
- ALBB-003946
- 5-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 122503-02-0
- AO-476/40105817
- AB00094410-01
- 5-(1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-2H-1,2,4-triazole-3-thione
- MFCD01433963
- 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(1H-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- AKOS022140082
- 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD01433963
- Inchi: InChI=1S/C15H12N6S/c22-15-18-17-14(21(15)11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)16-19-20/h1-9H,10H2,(H,18,22)
- InChI Key: ZWZYEESDHOONDV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 308.08441558Da
- Monoisotopic Mass: 308.08441558Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 90.4Ų
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB405163-500 mg |
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
122503-02-0 | 500MG |
€254.60 | 2023-02-20 | ||
abcr | AB405163-1 g |
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
122503-02-0 | 1g |
€322.50 | 2023-06-17 | ||
TRC | H019365-500mg |
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
122503-02-0 | 500mg |
$ 450.00 | 2022-06-04 | ||
TRC | H019365-1000mg |
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
122503-02-0 | 1g |
$ 720.00 | 2022-06-04 | ||
abcr | AB405163-1g |
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol; . |
122503-02-0 | 1g |
€317.00 | 2025-02-20 | ||
Ambeed | A518519-1g |
5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
122503-02-0 | 97% | 1g |
$254.0 | 2024-04-25 | |
A2B Chem LLC | AI14657-500mg |
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4h-1,2,4-triazole-3-thiol |
122503-02-0 | >95% | 500mg |
$467.00 | 2024-04-20 | |
TRC | H019365-250mg |
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
122503-02-0 | 250mg |
$ 275.00 | 2022-06-04 | ||
Chemenu | CM489578-1g |
5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
122503-02-0 | 97% | 1g |
$251 | 2023-01-04 | |
Chemenu | CM489578-5g |
5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
122503-02-0 | 97% | 5g |
$745 | 2023-01-04 |
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Related Literature
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
Additional information on 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Introduction to 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No: 122503-02-0)
The compound 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No: 122503-02-0) represents a significant advancement in the field of medicinal chemistry and pharmacology. This heterocyclic compound, characterized by its intricate molecular architecture, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural motif of this molecule integrates multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery.
At the core of this compound lies a benzotriazole moiety, which is known for its broad spectrum of biological activities. Benzotriazoles have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. The presence of a methyl group attached to the benzotriazole ring enhances its reactivity and binding affinity towards biological targets. This modification allows for greater flexibility in designing derivatives with improved pharmacokinetic profiles.
The phenyl ring at the 4-position of the 4H-1,2,4-triazole core further contributes to the compound's unique chemical and biological properties. Phenyl-substituted triazoles are frequently employed in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The thiol group at the 3-position of the triazole ring adds another layer of functionality, enabling various chemical transformations and interactions with biological systems. This structural diversity makes 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol a versatile scaffold for drug development.
Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for potential therapeutic applications. Molecular docking studies have shown that this molecule exhibits promising interactions with several key biological targets, including enzymes and receptors implicated in various diseases. The benzotriazole moiety has been identified as a critical pharmacophore for binding to these targets, while the thiol group enhances solubility and bioavailability.
In vitro experiments have demonstrated that derivatives of this compound exhibit significant inhibitory activity against enzymes such as kinases and phosphodiesterases. These enzymes are often overexpressed in pathological conditions like cancer and inflammatory disorders. The phenyl ring has been shown to enhance binding affinity by stabilizing the transition state of these enzymatic reactions. Additionally, the methyl group attached to the benzotriazole ring contributes to hydrophobic interactions with hydrophobic pockets on the target proteins.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the benzotriazole-triazole core efficiently. The introduction of the thiol group has been achieved through nucleophilic substitution reactions under controlled pH conditions.
One of the most intriguing aspects of this compound is its potential application in modulating immune responses. Preliminary studies suggest that it can interact with immune cells and regulate cytokine production. The benzotriazole moiety has been identified as a key player in these interactions, while the thiol group contributes to redox signaling pathways within immune cells. These findings open up new avenues for developing immunomodulatory therapies using this compound as a lead structure.
The development of novel therapeutic agents requires rigorous testing to ensure safety and efficacy before clinical translation. Preclinical studies have been conducted to evaluate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). These studies have provided valuable insights into its potential as a drug candidate and have guided further optimization efforts.
The future prospects of this compound are promising, with ongoing research focusing on expanding its chemical space through structural modifications. By incorporating additional functional groups or exploring different heterocyclic motifs, researchers aim to enhance its therapeutic potential further. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into tangible therapeutic benefits for patients worldwide.
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